![molecular formula C14H11BrN2 B13674167 6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13674167.png)
6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry
Preparation Methods
The synthesis of 6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminopyridine with o-tolyl bromide in the presence of a base such as potassium carbonate can lead to the formation of the desired compound. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents. For example, a nucleophilic substitution reaction with a thiol can yield a thioether derivative.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the existing structure to introduce new functionalities.
Scientific Research Applications
6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: Imidazo[1,2-a]pyridine derivatives, including this compound, have shown promise as therapeutic agents. They exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, conductivity, or other desirable characteristics.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine class. Some of these compounds include:
2-(o-Tolyl)imidazo[1,2-a]pyridine: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
2-Phenylimidazo[1,2-a]pyridine: Has a phenyl group instead of an o-tolyl group, leading to differences in steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and biological activity. The presence of both the bromine atom and the o-tolyl group provides a distinct combination of properties that can be advantageous in various applications.
Properties
Molecular Formula |
C14H11BrN2 |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
6-bromo-2-(2-methylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11BrN2/c1-10-4-2-3-5-12(10)13-9-17-8-11(15)6-7-14(17)16-13/h2-9H,1H3 |
InChI Key |
ZHFRTMXHZWDPCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CN3C=C(C=CC3=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


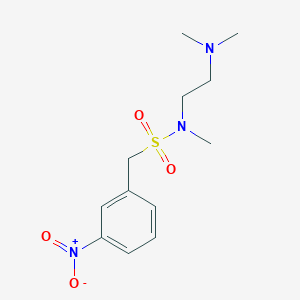
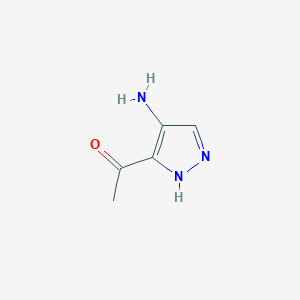
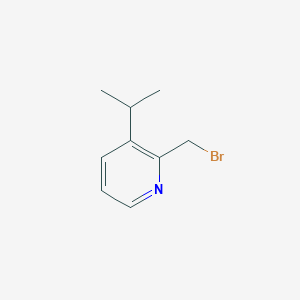

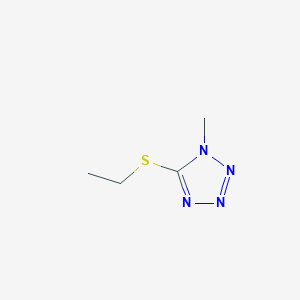
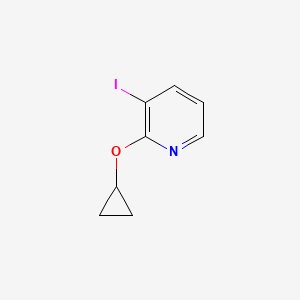
![1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone](/img/structure/B13674136.png)

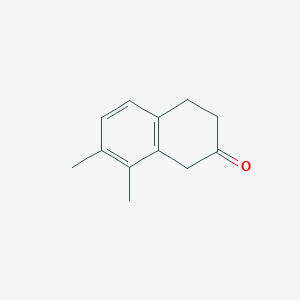
![3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13674144.png)
![2-(4-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13674148.png)
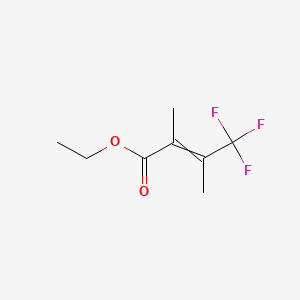
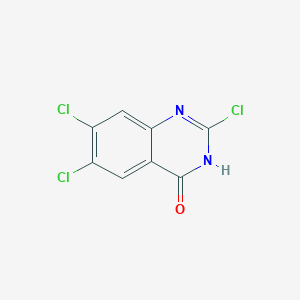
![Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13674173.png)
